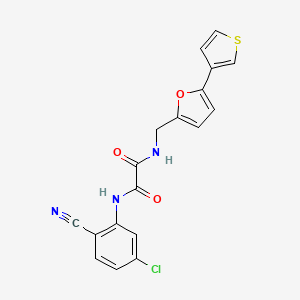

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, a thiophene ring, and a furan ring

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O3S/c19-13-2-1-11(8-20)15(7-13)22-18(24)17(23)21-9-14-3-4-16(25-14)12-5-6-26-10-12/h1-7,10H,9H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQKHIZPPHTIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloro-2-cyanophenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with the thiophene-furan derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyano group can produce the corresponding amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene rings have been effective in inhibiting cell proliferation in cancer models.

Case Study: Cytotoxicity Assessment

A study demonstrated that related oxalamide derivatives exhibited IC50 values below 10 µM against breast and lung cancer cell lines, indicating strong anticancer properties. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis.

Case Study: Tyrosinase Inhibition

Research indicates that compounds with similar furan and thiophene moieties exhibit potent inhibitory activity against tyrosinase, with some showing IC50 values as low as 0.0433 µM. This suggests that N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide may serve as a skin-whitening agent by reducing melanin production.

Materials Science Applications

The compound's unique structure allows it to be utilized in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable complexes with metals enhances its potential for use in electronic applications.

Case Study: Organic Photovoltaics

In a recent study, the incorporation of this oxalamide derivative into polymer blends resulted in improved charge transport properties and increased efficiency in solar cells. The material demonstrated enhanced stability under operational conditions, making it a candidate for future research in renewable energy technologies.

Organic Synthesis Applications

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Novel Compounds

Researchers have employed this compound as a scaffold to synthesize novel derivatives with enhanced biological activities. By modifying the thiophene or furan moieties, scientists have created libraries of compounds that are currently being screened for pharmacological properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The cyano group and the chloro-substituted phenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and furan rings can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

N1-(5-bromo-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide: Similar structure but with a bromo group instead of a chloro group.

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)malonamide: Similar structure but with a malonamide group instead of an oxalamide group.

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiophene and furan rings in the same molecule is relatively rare and can lead to unique electronic properties.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide backbone, a chloro-substituted phenyl group, and a thiophene-furan moiety. Its molecular formula is , with a molecular weight of 391.9 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.9 g/mol |

| CAS Number | 2034482-49-8 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The cyano group can form hydrogen bonds with active sites of enzymes, while the hydroxy group may participate in hydrogen bonding and electrostatic interactions.

- Aromatic Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially enhancing binding affinity to target enzymes or receptors.

Biological Activity Profiles

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, possibly through enzyme inhibition.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of structurally similar oxalamides, revealing significant inhibition against Gram-positive bacteria, suggesting that this compound could exhibit similar properties .

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of oxalamides could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. It is hypothesized that this compound may share this inhibitory action .

Research Findings

Recent investigations into related compounds have shown promising results regarding their biological activities:

Q & A

Basic Questions

Q. What synthetic methodologies are suitable for preparing N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide?

- Methodology :

- Step 1 : Couple the 5-chloro-2-cyanophenylamine with oxalyl chloride or activated oxalic acid derivatives (e.g., TBTU as a coupling agent) under inert conditions in DCM or THF. This forms the N1-(5-chloro-2-cyanophenyl)oxalamide intermediate .

- Step 2 : React the intermediate with (5-(thiophen-3-yl)furan-2-yl)methylamine using a base like TEA to promote nucleophilic substitution. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

- Validation : Confirm purity (>95%) via HPLC and structural integrity via LC-MS (APCI+ mode) and NMR (DMSO-d, 400 MHz) .

Q. How can the stereochemical configuration of intermediates be resolved during synthesis?

- Approach :

- Use chiral HPLC or crystallization techniques to separate diastereomers if the reaction produces stereoisomers (common in substituted furan/thiophene systems) .

- For example, reports resolving 1:1 diastereomeric mixtures via selective crystallization using HCl salts, yielding >95% pure single isomers .

Advanced Research Questions

Q. What strategies optimize binding affinity in oxalamide derivatives targeting viral entry proteins?

- Design Considerations :

- Introduce electron-withdrawing groups (e.g., -CN, -Cl on the phenyl ring) to enhance hydrophobic interactions with viral glycoproteins, as seen in structurally related HIV entry inhibitors .

- The thiophene-furan hybrid moiety may improve π-π stacking or hydrogen bonding, as evidenced by enhanced antiviral activity in compounds with similar heterocyclic systems .

- Experimental Validation : Perform surface plasmon resonance (SPR) assays to measure binding kinetics to target proteins (e.g., CD4-binding site of HIV gp120) .

Q. How do computational models predict the pharmacokinetic properties of this compound?

- Methodology :

- Use density functional theory (DFT) to calculate logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier penetration predictions.

- Apply molecular dynamics (MD) simulations to assess stability in aqueous vs. lipid environments, leveraging PCM (polarizable continuum model) frameworks for solvation effects .

- Data Interpretation : Compare predicted ADME properties with experimental results (e.g., microsomal stability assays) to refine models.

Q. What analytical techniques resolve contradictions in NMR data for structurally complex intermediates?

- Resolution Workflow :

- Step 1 : Assign - HSQC and HMBC spectra to resolve overlapping signals in crowded regions (e.g., aromatic protons in thiophene-furan systems).

- Step 2 : Use variable-temperature NMR (e.g., 50°C in DMSO-d) to reduce signal broadening caused by conformational exchange .

- Example : reports resolving methylene (-CH-OH) and piperidine signals via elevated-temperature NMR .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

- Framework :

- Variation 1 : Modify the thiophene substituent (e.g., replace 3-thiophene with 2-thiophene) to assess electronic effects on antiviral activity.

- Variation 2 : Substitute the cyanophenyl group with fluorophenyl or methoxyphenyl to study steric vs. electronic contributions.

- Assays : Measure IC in pseudotyped virus entry assays and cytotoxicity in MT-4 cells. Cross-reference with molecular docking results (e.g., AutoDock Vina) .

Q. What statistical methods are appropriate for analyzing discrepancies in biological assay replicates?

- Analysis Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.